Unique Primary Amine Enables Covalent Immobilization for 960-Fold Kinase Purification—a Feature Absent in H-8 and H-89
The primary amine on the ethylamino chain of H-9 permits covalent coupling to cyanogen bromide-activated Sepharose, creating an affinity matrix that retains PKC, PKA, and PKG [1]. This immobilized H-9-Sepharose enabled a 960-fold purification of PKC from rabbit brain in a two-step procedure [1]. In contrast, the methylamino analog H-8 and the bromocinnamyl analog H-89 lack a free primary amine, preventing similar immobilization and precluding their use as affinity ligands .
| Evidence Dimension | Affinity chromatography purification fold for PKC |
|---|---|
| Target Compound Data | 960-fold purification |
| Comparator Or Baseline | H-8 and H-89: Not applicable (cannot be immobilized via primary amine) |
| Quantified Difference | Qualitative difference: H-9 uniquely enables affinity matrix preparation |
| Conditions | Cyanogen bromide-activated Sepharose coupling, rabbit brain lysate |
Why This Matters
This unique property makes H-9 the only commercially viable isoquinoline-5-sulfonamide for kinase affinity purification, directly impacting procurement decisions in protein biochemistry laboratories.
- [1] Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1986). N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases. Journal of Biological Chemistry, 261(27), 12675-12678. View Source
